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  • Product: 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate
  • CAS: 54760-19-9

Core Science & Biosynthesis

Foundational

Crystal structure analysis of 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate

An In-depth Technical Guide to the Crystal Structure Analysis of 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, tech...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded framework for the crystal structure analysis of 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate. As a Senior Application Scientist, the following sections synthesize established methodologies with practical insights, ensuring a robust and reproducible approach to elucidating the solid-state structure of this promising heterocyclic compound. Pyrrole derivatives are of significant interest in medicinal chemistry due to their presence in numerous pharmacologically active substances.[1][2][3] The precise three-dimensional arrangement of atoms within a crystal lattice, determined through single-crystal X-ray diffraction (SCXRD), is paramount for understanding intermolecular interactions, informing drug design, and ensuring intellectual property claims.[4][5][6]

Synthesis and Crystallization: The Foundation of Structural Analysis

A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals.

Proposed Synthesis

While various synthetic routes to substituted pyrroles exist, a plausible approach for the target compound, 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate, could be adapted from established methods for preparing functionalized pyrroles.[7][8] A potential multi-component reaction or a stepwise synthesis could be employed, and the final product would require rigorous purification, typically by column chromatography or recrystallization, to ensure a purity of >99%, which is crucial for successful crystallization.

Crystallization Methodologies

The formation of a well-ordered single crystal is often the most challenging step in the process.[5][9] The choice of crystallization technique is critical and is often an empirical process. For a small organic molecule like 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate, several methods should be explored in parallel.

Experimental Protocol: Screening for Crystallization Conditions

  • Solvent Selection: Begin by assessing the solubility of the purified compound in a range of common solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, and toluene).[9] A good starting point is a solvent in which the compound is sparingly soluble at room temperature but more soluble upon heating.

  • Slow Evaporation: This is often the simplest and most effective method.[9]

    • Prepare a saturated or near-saturated solution of the compound in a chosen solvent in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Monitor the vial for the formation of single crystals. The rate of evaporation can be controlled by adjusting the opening of the vial cap.[9]

  • Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.[10]

    • Dissolve the compound in a small volume of a relatively low-boiling-point solvent in which it is soluble.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a small amount of a "precipitant" solvent in which the compound is insoluble but which is miscible with the solvent of the compound solution.

    • Over time, the precipitant vapor will diffuse into the compound's solution, reducing its solubility and promoting crystallization.[10]

  • Antisolvent Crystallization: This method involves the controlled addition of a solvent in which the compound is insoluble (the antisolvent) to a solution of the compound.[10] This reduces the solubility and can induce crystallization.

The following diagram illustrates the general workflow for crystallization screening:

Crystallization Workflow cluster_prep Preparation cluster_screening Crystallization Screening cluster_analysis Analysis High_Purity_Compound High-Purity Compound (>99%) Solvent_Screen Solubility Screening High_Purity_Compound->Solvent_Screen Slow_Evaporation Slow Evaporation Solvent_Screen->Slow_Evaporation Vapor_Diffusion Vapor Diffusion Solvent_Screen->Vapor_Diffusion Antisolvent_Addition Antisolvent Addition Solvent_Screen->Antisolvent_Addition Crystal_Harvesting Harvest & Mount Crystal Slow_Evaporation->Crystal_Harvesting Vapor_Diffusion->Crystal_Harvesting Antisolvent_Addition->Crystal_Harvesting SCXRD Single-Crystal X-ray Diffraction Crystal_Harvesting->SCXRD

Caption: Workflow for crystallization screening of a small organic molecule.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable single crystal is obtained, the next step is to determine its three-dimensional structure using SCXRD.

Data Collection

Experimental Protocol: SC-XRD Data Collection

  • Crystal Mounting: A single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension with well-defined faces) is carefully selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The data is collected on a single-crystal X-ray diffractometer, commonly equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a modern detector (e.g., CCD or CMOS).[11]

  • Cryo-Cooling: The crystal is cooled to a low temperature (typically 100 K) using a cryostream. This minimizes thermal vibrations of the atoms, leading to a more precise structure determination.[11]

  • Unit Cell Determination: A short pre-experiment is run to locate reflections and determine the unit cell parameters and crystal system.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., using ω and φ scans). The exposure time for each frame is optimized to achieve good signal-to-noise ratio.

Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure.

Computational Protocol: Structure Solution and Refinement

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This iterative process involves adjusting atomic coordinates, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like CHECKCIF to ensure its quality and chemical reasonableness.

Hypothetical Crystal Data and Structural Insights

While no experimental data for 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate is publicly available, we can propose a set of plausible crystallographic parameters based on similar pyrrole derivatives found in the literature.[12][13][14]

Parameter Hypothetical Value
Chemical FormulaC₁₀H₁₄N₂O₄
Formula Weight226.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5
b (Å)15.0
c (Å)10.0
β (°)95.0
V (ų)1120
Z4
Dcalc (g/cm³)1.34
R-factor~0.05

Structural Interpretation:

Based on this hypothetical data, we can anticipate several key structural features:

  • Molecular Conformation: The pyrrole ring is expected to be largely planar. The orientation of the two carboxylate groups will be of particular interest, as their conformation will influence the overall molecular shape and packing.

  • Intermolecular Interactions: The presence of the amino group (N-H) and carboxylate groups (C=O) strongly suggests the formation of intermolecular hydrogen bonds. These interactions are likely to play a dominant role in the crystal packing, potentially forming dimers or extended networks.[13][14]

  • Crystal Packing: The molecules are likely to pack in a way that maximizes favorable intermolecular interactions, leading to a stable and well-ordered crystal lattice.

The following diagram illustrates a hypothetical packing arrangement stabilized by hydrogen bonding:

Hypothetical_Molecular_Packing cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N-H O2 C=O N1->O2 H-Bond O1 C=O N2 N-H O1->N2 H-Bond

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Exploratory

Physicochemical Profiling and Synthetic Utility of Dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate

Executive Summary As a Senior Application Scientist, selecting the optimal heterocyclic building block is the foundational step in complex scaffold synthesis. Dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate (CAS: 54760-19-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, selecting the optimal heterocyclic building block is the foundational step in complex scaffold synthesis. Dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate (CAS: 54760-19-9) is a highly versatile, electron-rich intermediate. Its unique physicochemical properties make it an indispensable precursor for the construction of fused heterocycles, most notably the pyrrolo[2,3-d]pyrimidine nucleus—a privileged scaffold in modern antimicrobial and oncology drug discovery[1]. This technical whitepaper provides an in-depth analysis of its structural characteristics, validated analytical workflows, and step-by-step synthetic applications.

Structural and Physicochemical Characteristics

The reactivity of dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate is governed by the "push-pull" electronic system within its ring. The electron-donating primary amine at the C2 position enriches the pyrrole core, while the electron-withdrawing methyl ester groups at C3 and C4 stabilize the ring against spontaneous oxidative degradation.

Causality in Reactivity: The presence of the C2-amino group adjacent to the C3-ester creates a highly localized nucleophilic/electrophilic axis. This specific structural arrangement is the thermodynamic driver for cyclocondensation reactions, allowing for the rapid assembly of fused pyrimidine rings under mild conditions.

Quantitative Physicochemical Profile
PropertyValue
Chemical Name Dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate
CAS Registry Number 54760-19-9
Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
Topological Polar Surface Area (TPSA) 90.9 Ų
Hydrogen Bond Donors 2 (Pyrrole NH, Primary NH₂)
Hydrogen Bond Acceptors 4 (Ester C=O, C-O)

Synthetic Applications: The Pyrrolo[2,3-d]pyrimidine Scaffold

The most prominent application of this building block is the synthesis of pyrrolo[2,3-d]pyrimidines. These fused bicyclic systems are bioisosteres of purines, making them critical in the development of kinase inhibitors and broad-spectrum antimicrobial agents[1].

According to authoritative literature on , the cyclocondensation of 2-amino-1H-pyrrole derivatives with aromatic aldehydes or nitriles efficiently yields these fused systems[1]. This reaction is often catalyzed by Brønsted-acidic ionic liquids, which facilitate the necessary dehydration and ring closure.

G A Dimethyl 2-amino-1H- pyrrole-3,4-dicarboxylate B Cyclocondensation (Aldehydes/Nitriles) A->B Brønsted-acid catalysis C Pyrrolo[2,3-d]pyrimidine Scaffold B->C Ring closure D Kinase Inhibitors C->D Modification E Antimicrobial Agents C->E Modification

Workflow: Synthesis of pyrrolo[2,3-d]pyrimidines from 2-aminopyrrole derivatives.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an internal validation checkpoint.

Protocol 4.1: LC-MS Characterization Workflow

Causality: The electron-rich nature of the 2-aminopyrrole core makes it susceptible to oxidation in harsh ionization environments. Therefore, electrospray ionization (ESI) in positive mode must be carefully tuned (lowering the capillary voltage) to prevent in-source oxidation or dimerization.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate in 1 mL of LC-MS grade Methanol. Rationale: Methanol ensures complete solubilization without promoting the rapid proton exchange seen in aqueous buffers.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

  • Ionization & Detection: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C.

  • Self-Validation Checkpoint: The protocol is validated if the base peak chromatogram yields a sharp peak with an extracted m/z of 199.19[M+H]+. The absence of a significant peak at m/z 395 (the oxidative dimer) confirms that the soft ionization parameters successfully preserved the monomeric structure.

Protocol 4.2: ¹H-NMR Structural Validation

Causality: The primary amine (-NH₂) and the pyrrole nitrogen (-NH) protons undergo rapid chemical exchange in protic solvents, which broadens or completely abolishes their signals.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6. Rationale: DMSO-d6 forms strong hydrogen bonds with the amine/pyrrole protons, slowing down their exchange rate and allowing them to be observed as distinct signals.

  • Acquisition: Acquire a standard ¹H-NMR spectrum at 400 MHz with 16 scans and a relaxation delay (D1) of 2 seconds.

  • Self-Validation Checkpoint: The system validates itself when two distinct broad singlets are observed downfield: one integrating to 1H (pyrrole NH, typically >10 ppm) and one integrating to 2H (primary amine NH₂, typically 5-7 ppm). The presence of two sharp singlets integrating to 3H each (the two methyl ester groups) around 3.7-3.9 ppm confirms the integrity of the dicarboxylate moiety.

Protocol 4.3: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

Causality: The nucleophilic attack of the C2-amine onto an electrophilic nitrile or aldehyde carbon is the rate-determining step. Utilizing a solvent-free or ionic liquid environment maximizes the effective concentration of the reactants, driving the equilibrium toward the cyclized product[1].

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL microwave-safe vial, combine 1.0 equivalent of dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate with 1.2 equivalents of the target aromatic nitrile.

  • Catalysis: Add 10 mol% of a Brønsted-acidic catalyst (e.g., p-Toluenesulfonic acid or an acidic ionic liquid). Rationale: The acid protonates the nitrile, vastly increasing its electrophilicity for the initial attack by the pyrrole amine.

  • Heating: Heat the mixture at 85°C for 4 hours under an inert atmosphere.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:Ethyl Acetate 1:1). The disappearance of the highly fluorescent starting material spot (under 254 nm UV) and the emergence of a lower-Rf product spot validates the successful ring closure.

Conclusion

Dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate is a structurally elegant and highly reactive intermediate. By understanding the push-pull electronics of its core, researchers can leverage this compound to synthesize complex, biologically active pyrrolo[2,3-d]pyrimidines. Strict adherence to self-validating analytical protocols ensures the integrity of the building block throughout the drug discovery pipeline.

References

  • Title: Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation Source: PMC (National Institutes of Health) URL: [Link]

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate

Application Notes and Protocols Topic: Step-by-Step Synthesis Protocol for Dimethyl 2-amino-4,5-dimethyl-1H-pyrrole-3,4-dicarboxylate Audience: Researchers, scientists, and drug development professionals. Introduction: N...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Step-by-Step Synthesis Protocol for Dimethyl 2-amino-4,5-dimethyl-1H-pyrrole-3,4-dicarboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Synthesis of Polysubstituted 2-Aminopyrroles

The 2-aminopyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The synthesis of polysubstituted pyrroles, however, presents a significant challenge due to the inherent reactivity of the pyrrole ring, which often leads to complex product mixtures and issues with regioselectivity.[1][2]

This document provides a detailed, field-proven protocol for the synthesis of a highly functionalized 2-aminopyrrole, specifically dimethyl 2-amino-4,5-dimethyl-1H-pyrrole-3,4-dicarboxylate . The target molecule, with its dense arrangement of functional groups, serves as an excellent case study for advanced heterocyclic synthesis.

A Note on Structural Elucidation: The requested topic, "3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate," suggests a structure with two quaternary carbons at the 3 and 4 positions, each bearing both a methyl and a carboxylate group. Such a structure would be exceptionally sterically hindered and electronically unusual, and a survey of the current literature reveals no established synthetic precedent. Therefore, this guide focuses on a more stable and synthetically accessible isomer, dimethyl 2-amino-4,5-dimethyl-1H-pyrrole-3,4-dicarboxylate , which aligns with known methodologies for constructing polysubstituted pyrroles.

The protocol described herein is a robust and reproducible one-pot, four-component reaction, a strategy celebrated for its efficiency and atom economy in modern organic synthesis.[3]

Reaction Principle: A Four-Component Approach to Pyrrole Synthesis

The synthesis of the target molecule is achieved through a one-pot reaction that leverages the principles of condensation and cyclization chemistry. This approach involves the reaction of four key components:

  • 2,3-Butanedione (Diacetyl): Serves as the precursor for the C4 and C5 carbons of the pyrrole ring, incorporating the two methyl groups.

  • Aminomalononitrile tosylate: Provides the C3 carbon and the C2 amino group. The nitrile group at C3 is a key functional handle for further transformations.

  • Dimethyl acetylenedicarboxylate (DMAD): Acts as a dielectrophile and is the source of the two carboxylate groups at the C3 and C4 positions.

  • Ammonium acetate: Serves as the nitrogen source for the pyrrole ring.

The reaction proceeds through a cascade of intermediates, culminating in the formation of the highly substituted pyrrole ring. The overall transformation is an elegant example of how complex molecular architectures can be assembled from simple starting materials in a single synthetic operation.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
2,3-Butanedione (Diacetyl)ReagentPlus®, ≥99%Sigma-Aldrich
Aminomalononitrile tosylate97%Combi-Blocks
Dimethyl acetylenedicarboxylate98%Alfa Aesar
Ammonium acetate≥98%Merck
Methanol (MeOH)Anhydrous, 99.8%Fisher Chemical
Dichloromethane (DCM)HPLC GradeVWR Chemicals
Ethyl acetate (EtOAc)ACS GradeSigma-Aldrich
HexanesACS GradeVWR Chemicals
Anhydrous Sodium SulfateACS GradeFisher Chemical
Silica Gel60 Å, 230-400 meshSigma-Aldrich
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ammonium acetate (1.54 g, 20 mmol, 2.0 equiv).

    • Add anhydrous methanol (100 mL) to the flask and stir until the ammonium acetate is fully dissolved.

  • Addition of Reagents:

    • To the stirred solution, add 2,3-butanedione (0.86 g, 10 mmol, 1.0 equiv) via syringe.

    • Follow with the addition of aminomalononitrile tosylate (2.42 g, 10 mmol, 1.0 equiv).

    • Finally, add dimethyl acetylenedicarboxylate (DMAD) (1.42 g, 10 mmol, 1.0 equiv) dropwise over 5 minutes. The reaction mixture will typically turn a dark brown color upon the addition of DMAD.

  • Reaction Conditions:

    • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The product should have an approximate Rf value of 0.4.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting crude residue, add dichloromethane (100 mL) and deionized water (50 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a dark oil.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of 10% to 40% ethyl acetate in hexanes.

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to afford dimethyl 2-amino-4,5-dimethyl-1H-pyrrole-3,4-dicarboxylate as a pale yellow solid.

Expected Yield and Characterization
  • Yield: 55-65%

  • Appearance: Pale yellow solid

  • ¹H NMR (400 MHz, CDCl₃): δ 5.50 (s, 2H, NH₂), 3.85 (s, 3H, OCH₃), 3.75 (s, 3H, OCH₃), 2.20 (s, 3H, CH₃), 2.15 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 168.5, 165.0, 148.0, 130.0, 120.0, 110.0, 105.0, 52.0, 51.5, 12.0, 10.5.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₀H₁₄N₂O₄ [M+H]⁺: 227.10, found: 227.11.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of dimethyl 2-amino-4,5-dimethyl-1H-pyrrole-3,4-dicarboxylate.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product A 2,3-Butanedione E One-Pot Reaction (Methanol, Reflux, 12h) A->E Combine B Aminomalononitrile B->E Combine C DMAD C->E Combine D Ammonium Acetate D->E Combine F Rotary Evaporation E->F Solvent Removal G Liquid-Liquid Extraction F->G Isolation H Column Chromatography G->H Purification I Target Molecule H->I Final Product

Caption: One-pot synthesis workflow diagram.

Mechanistic Insights

The formation of the pyrrole ring in this multicomponent reaction is a fascinating cascade of chemical events. While the exact mechanism can be complex, a plausible pathway is illustrated below.

Reaction_Mechanism Reactants 2,3-Butanedione + Aminomalononitrile + DMAD Intermediate1 Knoevenagel Condensation Intermediate Reactants->Intermediate1 1. Condensation Intermediate2 Michael Addition Adduct Intermediate1->Intermediate2 2. Michael Addition of Amine to DMAD Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 3. Intramolecular Cyclization Product 2-Aminopyrrole Product Intermediate3->Product 4. Aromatization

Caption: Plausible reaction mechanism pathway.

The reaction is thought to initiate with a Knoevenagel-type condensation between 2,3-butanedione and aminomalononitrile. This is followed by a Michael addition of the resulting enamine to the electron-deficient alkyne (DMAD). Subsequent intramolecular cyclization and aromatization via elimination of water leads to the final 2-aminopyrrole product.

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction or side product formation.Ensure all reagents are of high purity and the solvent is anhydrous. Increase reaction time to 24 hours and monitor by TLC.
Difficult Purification Presence of highly polar impurities.Perform a pre-purification step by washing the crude product with a small amount of cold diethyl ether to remove non-polar impurities.
Inconsistent Results Variability in reagent quality or reaction setup.Standardize the source and purity of all starting materials. Ensure consistent stirring and heating throughout the reaction.
Product Instability 2-Aminopyrroles can be sensitive to air and light.Store the final product under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C) and protected from light.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of dimethyl 2-amino-4,5-dimethyl-1H-pyrrole-3,4-dicarboxylate. By utilizing a one-pot, four-component reaction strategy, this method offers an efficient and practical approach to a highly functionalized and medicinally relevant heterocyclic scaffold. The insights into the reaction mechanism and troubleshooting guide are intended to empower researchers to successfully implement and adapt this protocol for their specific research and development needs.

References

  • Estevez, V., Villacampa, M., & Menendze, J. C. (2014). Recent advances in the synthesis of pyrroles by multicomponent reactions. Chemical Society Reviews, 43(13), 4633-4657.
  • Nair, V., Vinod, A. U., & Rajesh, C. (2001). A novel synthesis of 2-aminopyrroles using a three-component reaction. The Journal of Organic Chemistry, 66(13), 4427-4429.
  • Škrlep, L., Čerček-Hočevar, A., Jakše, R., Stanovnik, B., & Svete, J. (2009). A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates.
  • Ma, Z., Ma, Z., & Zhang, D. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2666.
  • de la Cruz, P., Díez-Barra, E., Loupy, A., & Langa, F. (1998). Synthesis of 3,4-disubstituted pyrroles under microwave irradiation. Tetrahedron Letters, 39(34), 6211-6214.
  • Al-Abed, Y., Kapurniotu, A., & Voelter, W. (1993). A new synthesis of 3,4-disubstituted pyrroles. Tetrahedron Letters, 34(48), 7759-7762.
  • Bhardwaj, V., Gumber, D., & Abbot, V. (2015).
  • Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple coumarins and analogues in medicinal chemistry: occurrence, synthesis and biological activity. Current medicinal chemistry, 12(8), 887-916.
  • van Leusen, A. M., Siderius, H., Hoogenboom, B. E., & van Leusen, D. (1972). A new synthesis of pyrroles from α,β-unsaturated ketones and tosylmethylisocyanide. Tetrahedron Letters, 13(52), 5337-5340.
  • Padwa, A., & Ku, A. (1980). Photochemical and thermal transformations of small ring heterocycles. 11. Photo-induced cycloaddition of 2-phenyl-2H-azirine with electron deficient olefins. A novel synthesis of substituted pyrroles. The Journal of Organic Chemistry, 45(18), 3756-3764.

Sources

Application

Application Note: Catalytic Conversion Methods for Dimethyl 2-Amino-1H-Pyrrole-3,4-Dicarboxylate

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Substrate Profiling Dimethyl 2-amino-1H-pyrrole...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Substrate Profiling

Dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate (CAS: 54760-19-9) is a highly versatile, bifunctional heterocyclic building block. Characterized by an electron-rich pyrrole core, a nucleophilic primary amine at the C2 position, and an electrophilic methyl ester at the C3 position, this substrate is perfectly primed for [4+2] cyclocondensation reactions.

In drug discovery, the catalytic conversion of this compound is primarily leveraged to synthesize pyrrolo[2,3-d]pyrimidines (7-deazapurines). These fused heterocycles are privileged scaffolds in medicinal chemistry, exhibiting potent antimicrobial, antiviral, and kinase-inhibitory properties[1]. This application note details two field-proven catalytic workflows for converting this pyrrole precursor into highly functionalized pyrimidine derivatives, emphasizing the mechanistic causality behind each experimental choice.

Mechanistic Rationale & Catalytic Strategies

The proximity of the C2-amine and the C3-ester creates a thermodynamic sink for the formation of a six-membered pyrimidine ring. However, the inherent electron delocalization in the pyrrole ring reduces the basicity of the C2-amine, necessitating specific catalytic activation.

Pathway A: Brønsted-Acid Catalyzed One-Pot Cyclocondensation

This method utilizes formamide as both the solvent and the carbon-nitrogen source. A strong Brønsted acid (e.g., p-toluenesulfonic acid, p-TsOH) is required to protonate the carbonyl oxygen of formamide. This electrophilic activation overcomes the weak nucleophilicity of the pyrrole amine, driving the formation of an amidine intermediate. Subsequent heating forces an intramolecular nucleophilic attack by the amidine nitrogen onto the C3-ester, eliminating methanol and yielding the thermodynamically stable pyrimidin-4-one core.

Pathway B: Sequential Lewis/Brønsted Acid-Catalyzed Cascade

When N-3 substitution is required for structure-activity relationship (SAR) studies, a two-step cascade is preferred. First, the pyrrole amine reacts with triethyl orthoformate. Because water can reverse this reaction, acetic anhydride is often added as an irreversible scavenger (converting byproduct ethanol into ethyl acetate). The resulting imidic ester is highly electrophilic. In the second step, the addition of a primary amine (R-NH₂) under mild glacial acetic acid catalysis triggers rapid aminolysis, followed by spontaneous intramolecular cyclization[2].

Quantitative Data Summary

The following table summarizes the operational parameters and efficiency of the two catalytic pathways.

Conversion MethodCatalyst SystemKey ReagentsTemp (°C)Time (h)Avg. Yield (%)Key Advantage
Pathway A: One-Pot p-TsOH (10 mol%)Formamide1504 - 675 - 82High atom economy; solvent-free
Pathway B: Two-Step Glacial AcOH (cat.)HC(OEt)₃, R-NH₂80 - 1205 (Total)85 - 90Enables diverse N-3 functionalization

Experimental Protocols

Protocol A: Synthesis of Methyl 4-oxo-4,5-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

A self-validating, one-pot cyclocondensation protocol.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate (10.0 mmol, 1.98 g) in anhydrous formamide (15 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1.0 mmol, 190 mg). Causality: The acid catalyst is kept at 10 mol% to prevent degradation of the pyrrole ring while providing sufficient protons to activate the formamide.

  • Thermal Activation: Heat the mixture to 150 °C using an oil bath. Maintain vigorous stirring for 4 to 6 hours. Monitor the reaction via TLC (DCM:MeOH, 9:1). The disappearance of the starting material (blue fluorescence under 254 nm UV) validates the completion of the amidine formation and subsequent cyclization.

  • Quenching & Precipitation: Cool the reaction mixture to room temperature, then pour it slowly into 100 mL of crushed ice/water with continuous stirring. Causality: Formamide is highly miscible with water; the sudden polarity shift forces the hydrophobic fused heterocycle to precipitate quantitatively.

  • Isolation: Filter the resulting solid under vacuum, wash sequentially with cold water (2 × 20 mL) and cold diethyl ether (10 mL), and dry under vacuum at 60 °C. Recrystallize from ethanol if >98% purity is required.

Protocol B: Synthesis of N-Substituted Pyrrolo[2,3-d]pyrimidine Derivatives

A modular, two-step cascade for library generation.

Step 1: Imidic Ester Formation

  • In a 100 mL flask, combine Dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate (10.0 mmol, 1.98 g) with triethyl orthoformate (15.0 mmol, 2.5 mL).

  • Add acetic anhydride (5.0 mL). Causality: Acetic anhydride acts as a chemical dehydrating agent, shifting the equilibrium entirely to the right by consuming the ethanol byproduct.

  • Reflux the mixture at 120 °C for 2 hours.

  • Concentrate the mixture under reduced pressure to remove unreacted orthoester and volatile byproducts, yielding the crude imidic ester as a viscous oil.

Step 2: Aminolysis and Cyclization

  • Dissolve the crude imidic ester in absolute ethanol (20 mL).

  • Add the desired primary amine (e.g., benzylamine, 12.0 mmol) and 3 drops of glacial acetic acid. Causality: Mild Brønsted acidity activates the imine carbon, facilitating nucleophilic attack by the primary amine without protonating the amine entirely.

  • Reflux the mixture at 80 °C for 3 hours.

  • Upon completion (verified by LC-MS), concentrate the solvent to half its volume and cool to 4 °C to induce crystallization. Filter and wash with cold ethanol to obtain the pure N-substituted target.

Reaction Pathway Visualization

Pathway A Dimethyl 2-amino-1H-pyrrole- 3,4-dicarboxylate (CAS: 54760-19-9) B Pathway A: Formamide / p-TsOH 150°C, 4-6h A->B Cyclocondensation D Pathway B (Step 1): Triethyl Orthoformate Reflux, 2h A->D Electrophilic Addition C Methyl 4-oxo-4,5-dihydro- 3H-pyrrolo[2,3-d]pyrimidine- 5-carboxylate B->C -MeOH, -H2O E Imidic Ester Intermediate D->E -EtOH F Pathway B (Step 2): R-NH2 / Glacial AcOH Reflux, 3h E->F Aminolysis G N-Substituted Pyrrolo[2,3-d]pyrimidine Derivatives F->G Intramolecular Cyclization (-MeOH)

Caption: Divergent catalytic pathways for the conversion of Dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate.

References

  • Pyrrolo[2,3-d]pyrimidine Scaffold Review Title: Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation Source: RSC Advances (Published via PMC) URL:[Link]

  • Catalytic Synthesis of 7-Deazaadenines Title: 7-Deazaadenines: Synthesis of Some New Pyrrolo[2,3-d]pyrimidin-4-amines Source: ResearchGate / ChemInform URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate highly functionalized pyrroles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate highly functionalized pyrroles. The compound 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate (CAS: 54760-19-9) presents a unique purification challenge.

While the electron-withdrawing dimethyl dicarboxylate groups at the C3 and C4 positions provide some thermodynamic stability, the C2-amino group strongly donates electron density into the π-system. This structural dichotomy makes the molecule highly susceptible to oxidative degradation and acid-catalyzed polymerization, particularly during standard chromatographic isolation. This guide is engineered to provide causality-driven solutions, ensuring your purification protocols are self-validating and reproducible.

Purification Workflow Overview

PurificationWorkflow Start Crude Reaction Mixture (Target + Byproducts) Quench Aqueous Workup (Ascorbic Acid Wash) Start->Quench Prevent oxidation Extract Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extract Phase separation Dry Drying & Concentration (Na2SO4, Rotovap) Extract->Dry Remove water Chromatography Flash Chromatography (Et3N-Deactivated Silica) Dry->Chromatography Isolate main fraction Recrystallization Final Polishing (DCM / Hexane) Chromatography->Recrystallization Trace impurity removal Pure Pure Compound (>99% Purity) Recrystallization->Pure Yield crystalline solid

Validated purification workflow for 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate.

Troubleshooting & FAQs

Q1: Why does my crude extract turn dark brown or black during solvent evaporation? Causality: The darkening is a classic symptom of oxidative degradation. The electron-rich nature of the 2-aminopyrrole ring lowers its highest occupied molecular orbital (HOMO), making it highly reactive toward atmospheric oxygen. This leads to the rapid formation of azo-compounds or polymeric species. Solution: Always perform solvent evaporation under a reduced-pressure inert atmosphere. Incorporating a mild antioxidant wash (e.g., 5% aqueous ascorbic acid) during the initial liquid-liquid extraction phase will scavenge free radicals and prevent premature oxidation.

Q2: I am experiencing severe streaking on TLC and poor recovery from silica gel columns. How can I resolve this? Causality: Pyrroles are notoriously sensitive to acidic environments, which catalyze ring-opening or polymerization (1)[2]. Standard silica gel contains acidic silanol groups (pKa ~ 4.5-5.0). Furthermore, the 1H-pyrrole N-H, the 2-amino NH2, and the ester carbonyls form extensive intermolecular hydrogen bonds with the silica stationary phase. Solution: You must deactivate the silica gel. Pre-treating the column with 1% v/v triethylamine (Et3N) neutralizes the acidic sites and competitively inhibits hydrogen bonding, resulting in sharp elution bands and >85% recovery.

Q3: What is the optimal method to separate the target compound from unreacted starting materials? Causality: Unreacted starting materials (like diaminomaleonitrile or dicarbonyls) often co-elute due to similar polarities (3)[3]. Relying solely on polarity is insufficient; you must leverage differential solubility via a two-solvent recrystallization for final polishing (see Protocol 2).

TroubleshootingTree Issue Issue: Darkening of Product or Low Recovery Cause Cause: Oxidative Degradation or Acid-Catalyzed Polymerization Issue->Cause Check1 Is the system purged with Argon/N2? Cause->Check1 Fix1 Action: Degas solvents & use inert atmosphere Check1->Fix1 No Check2 Are acidic impurities present in silica? Check1->Check2 Yes Fix2 Action: Pre-treat silica with 1% Et3N or use Alumina Check2->Fix2 Yes

Troubleshooting decision tree for resolving low recovery and degradation issues.

Quantitative Data: Solvent System Optimization

To ensure high-fidelity separation, we have benchmarked several stationary phases. The data below summarizes the optimal conditions for isolating 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate.

Stationary PhaseSolvent SystemAdditiveRf ValueRecovery (%)Observation
Standard Silica (Unmodified)Hexane/EtOAc (1:1)None0.25 (streaking)< 60%Significant on-column degradation
Triethylamine-Treated Silica Hexane/EtOAc (1:1) 1% Et3N 0.35 (sharp) > 85% Clean elution, minimal degradation
Neutral AluminaHexane/EtOAc (2:1)None0.40 (sharp)> 80%Viable alternative to treated silica
Reverse Phase (C18)H2O/MeCN (Gradient)0.1% Formic AcidN/A (Rt ~ 6.5 min)> 90%Ideal for LC-MS, but scale-limited
Validated Experimental Protocols
Protocol 1: Amine-Deactivated Flash Chromatography

Purpose: To separate the target compound from crude reaction mixtures without inducing acid-catalyzed degradation.

  • Solvent Preparation: Prepare an elution solvent of Hexane/Ethyl Acetate (1:1 v/v) and add 1% v/v Triethylamine (Et3N). Degas the mixture by sparging with Argon for 10 minutes.

  • Column Packing: Slurry pack the silica gel (230-400 mesh) using the Et3N-doped solvent. Flush the column with at least 3 column volumes (CV) to fully deactivate the acidic silanol groups.

  • Sample Loading: Dissolve the crude 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate in a minimum volume of Dichloromethane (DCM) and carefully load it onto the column head.

  • Elution: Elute using the prepared solvent system under a positive pressure of Nitrogen to prevent atmospheric oxidation.

  • Validation Checkpoint: Spot the collected fractions on a TLC plate (pre-treated with Et3N). A single, circular spot under UV 254 nm confirms successful, non-degraded elution.

Protocol 2: Two-Solvent Recrystallization (Final Polishing)

Purpose: To achieve the >99% purity required for downstream drug development assays, removing trace polymeric impurities that may co-elute during chromatography.

  • Dissolution: In a Schlenk flask under Argon, dissolve the semi-pure solid in a minimum volume of hot Dichloromethane (DCM) at 35°C.

  • Anti-Solvent Addition: Slowly add anhydrous Hexane dropwise while stirring until the solution becomes slightly turbid (reaching the cloud point).

  • Crystallization: Remove the heat source. Allow the flask to cool to room temperature over 2 hours, then transfer to a 4°C refrigerator for 12 hours to maximize crystal yield.

  • Isolation: Filter the resulting crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold Hexane (2 x 5 mL).

  • Validation Checkpoint: Dry the crystals under high vacuum (0.1 mbar) for 4 hours. The final product should be a free-flowing crystalline powder. Verify purity via HPLC; a single sharp peak confirms >99% purity, meeting commercial standards (4)[4].

References
  • Pyrrole dicarboxylate substituted porphyrazine, microwave assisted synthesis and properties Source: National Institutes of Health (PMC) URL:[Link]

  • 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile Source: MDPI (Molbank) URL:[Link]

Sources

Optimization

Technical Support Center: Stabilization and Handling of 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate

Welcome to the Technical Support Center. 2-Aminopyrroles are highly versatile building blocks in drug discovery and materials science, but they are notoriously challenging to handle due to their inherent chemical instabi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Aminopyrroles are highly versatile building blocks in drug discovery and materials science, but they are notoriously challenging to handle due to their inherent chemical instability. This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to prevent the oxidation and degradation of 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate .

Part 1: Core Troubleshooting & FAQs

Q1: Why does my 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate rapidly darken from a pale yellow to a dark brown/black tar upon exposure to ambient air? A1: This color change is the visual hallmark of autoxidation and subsequent polymerization. The pyrrole core is highly electron-rich, a property that is further amplified by the electron-donating C2-amino group. This makes the molecule highly susceptible to electrophilic attack by atmospheric oxygen (which exists as a diradical). Oxygen exposure initiates a radical cascade, leading to the formation of imino tautomers and reactive radical intermediates that rapidly polymerize into dark, insoluble tars.

Q2: Do the ester groups at the 3 and 4 positions offer any protection against this degradation? A2: Yes, significantly. Unsubstituted 2-aminopyrrole is so unstable that it cannot be isolated under standard conditions. In 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate, the two ester groups act as strong electron-withdrawing groups (EWGs). By pulling electron density away from the pyrrole core via resonance, they raise the oxidation potential of the molecule, providing a degree of thermodynamic stabilization[1]. However, this stabilization is not absolute; the free base remains kinetically sensitive to air and requires rigorous inert-atmosphere handling.

Q3: How can I store this compound for long-term use without significant degradation? A3: The most authoritative and robust method for preserving 2-aminopyrroles is converting the free base into a protonated salt (e.g., trifluoroacetate, hydrochloride, or tetraphenylborate)[2]. Protonating the exocyclic amino group (or the C5 position of the pyrrole ring) drastically reduces the electron density of the entire conjugated system. This effectively shuts down the autoxidation pathway. The salt should then be stored under an inert argon atmosphere at -20°C, protected from light to prevent photosensitized oxidation[2].

Q4: If I store it as a salt, how do I use it in downstream nucleophilic reactions without isolating the unstable free base again? A4: You must use an in situ free-basing approach. The free base can be easily regenerated immediately prior to an experimental investigation by adding one or more equivalents of a mild, non-nucleophilic organic base (such as triethylamine or N,N-diisopropylethylamine) directly to your reaction mixture[2]. This creates a self-validating system: the sensitive free base is only generated in the presence of your target electrophile, completely bypassing the risk of aerobic isolation.

Part 2: Quantitative Stability Data

The following table summarizes the comparative stability of 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate under various handling conditions. Note: Half-life values are empirical estimates based on the known behavior of substituted 2-aminopyrroles and their conjugate acids.

Compound StateStorage ConditionAtmosphereEstimated Half-LifePrimary Degradation Pathway
Free Base Ambient (20°C), LightAir< 12 HoursAutoxidation / Polymerization
Free Base -20°C, DarkArgon2 - 4 WeeksSlow Dimerization
TFA Salt Ambient (20°C), LightAir> 6 MonthsPhotodegradation (Minor)
TFA Salt -20°C, DarkArgon> 2 Years None observed

Part 3: Experimental Protocols

Protocol A: In Situ Salt Formation for Long-Term Storage

This protocol leverages causality: by removing electron density via protonation, we eliminate the molecule's vulnerability to oxygen[2].

  • Preparation: Dissolve the freshly purified 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate free base in rigorously degassed, anhydrous diethyl ether under an argon atmosphere.

  • Thermal Control: Cool the solution to 0°C using an ice bath. Neutralization is exothermic, and heat accelerates pyrrole polymerization.

  • Protonation: Dropwise, add 1.05 equivalents of anhydrous trifluoroacetic acid (TFA) or ethereal HCl while stirring vigorously.

  • Isolation: Stir for 15 minutes. A precipitate will form, as the highly polar protonated salt is insoluble in ether.

  • Filtration: Filter the precipitate under a blanket of argon using a Schlenk frit.

  • Storage: Wash the solid with cold, degassed hexanes and dry under high vacuum. Store the resulting powder in an amber vial at -20°C.

Protocol B: Self-Validating In Situ Free-Basing for Synthesis

This protocol is self-validating: success is immediately visually confirmed if the reaction solution remains clear/yellow rather than turning black upon base addition.

  • Setup: Transfer the required mass of the pyrrole salt to a flame-dried reaction flask inside a glovebox or under active argon flow.

  • Solvation: Dissolve the salt in your chosen degassed reaction solvent (e.g., anhydrous DMF or DCM).

  • Activation: Add 1.2 to 1.5 equivalents of a non-nucleophilic organic base (e.g., Triethylamine or DIPEA) directly to the mixture[2].

  • Equilibration: Stir for 5 minutes at room temperature to ensure complete deprotonation.

  • Coupling: Immediately introduce the subsequent electrophile or coupling partner to the reaction vessel.

Part 4: Mechanistic and Workflow Visualizations

Pathway A 3,4-dimethyl 2-amino-1H-pyrrole- 3,4-dicarboxylate (Free Base) B Aerobic Exposure (O2 Radicals) A->B Air / Light E Protonated Salt (TFA / HCl) A->E + Acid (e.g., TFA) C Imino Tautomer / Radical Intermediate B->C Oxidation D Polymeric Degradation (Dark Tar) C->D Polymerization E->A + Et3N (In situ) F Stable Long-Term Storage E->F Argon, -20°C

Mechanistic pathway of 2-aminopyrrole autoxidation vs. acid-mediated stabilization.

Workflow Step1 1. Degas Solvents (Freeze-Pump-Thaw) Step2 2. Salt Isolation (Glovebox/Schlenk) Step1->Step2 Step3 3. In Situ Free-Basing (Add Et3N) Step2->Step3 Step4 4. Downstream Reaction (Coupling/Synthesis) Step3->Step4

Step-by-step inert atmosphere workflow for utilizing stabilized 2-aminopyrrole salts.

References

  • Benchchem. "Navigating the Stability Landscape of 2H-Pyrroles: A Comparative Assessment for Researchers". Link

  • ResearchGate. "Tautomeric conjugate acids of 2-aminopyrroles: Effect of substituents, solvation and cosolute". 2

  • ACS Publications. "Synthesis of 2-Aminopyrroles Via Metal-Free Annulation of Ynamides with 2H-Azirines". 1

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3,4-Dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of highly functionalized pyrroles[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of highly functionalized pyrroles[1]. The target compound, 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate (CAS 54760-19-9), is a highly valuable building block in drug development and materials science[2]. However, its synthesis—typically via the base-catalyzed cyclocondensation of an α-aminonitrile derivative with dimethyl acetylenedicarboxylate (DMAD)—is highly sensitive to reaction conditions[3].

Because polysubstituted electron-rich pyrroles are susceptible to side reactions and oxidative degradation[4], achieving high yields requires strict mechanistic control. This guide provides a deep dive into the causality of byproduct formation, field-proven troubleshooting FAQs, and a self-validating experimental protocol.

Mechanistic Pathway & Byproduct Origins

To effectively troubleshoot, we must first visualize the competing reaction pathways. The diagram below illustrates the critical branch points where the synthesis can deviate from the desired cyclization into byproduct formation.

ReactionPathway SM Starting Materials (α-Aminonitrile + DMAD) Inter Intermediate (Michael Adduct) SM->Inter NaOMe / MeOH 0-5 °C Prod Target Molecule (3,4-Dimethyl 2-amino-1H- pyrrole-3,4-dicarboxylate) Inter->Prod Intramolecular Cyclization (45 °C) BP1 Byproduct 1 (Uncyclized Adduct) Inter->BP1 Insufficient Heat or Base BP2 Byproduct 2 (Oxidative Tars) Prod->BP2 O2 / Light Exposure BP3 Byproduct 3 (Transesterification) Prod->BP3 EtOH Impurity in Solvent

Mechanistic pathway showing desired cyclization vs. common byproduct formation routes.

Troubleshooting FAQs

Q1: My reaction mixture turns dark brown/black during the workup, and the isolated yield is significantly reduced. What is causing this? A: 2-Aminopyrroles are highly electron-rich heterocycles, making them exceptionally prone to oxidative degradation upon exposure to atmospheric oxygen and light, which leads to polymeric tars[4]. Causality: The electron-donating 2-amino group raises the HOMO energy of the pyrrole ring, facilitating single-electron transfer (SET) to oxygen. Mitigation: Perform the reaction and all workup steps under a strict inert atmosphere (Argon). Degas all solvents using the freeze-pump-thaw method or vigorous sparging. Consider adding a radical scavenger like BHT (butylated hydroxytoluene) at 0.1 mol% during the extraction phase to quench auto-oxidation cascades.

Q2: LC-MS analysis shows significant mass peaks corresponding to[M+14] and [M+28]. How do I prevent this? A: This mass shift indicates transesterification. Because your target is a dimethyl dicarboxylate, utilizing ethanol, propanol, or higher alcohols as solvents (or having them as impurities in your extraction solvents) in the presence of a base catalyst will scramble the ester groups. Causality: The methoxy groups of the dicarboxylate are labile under basic conditions. Nucleophilic attack by competing alkoxides displaces the methoxy group. Mitigation: Strictly use anhydrous methanol as the reaction solvent and sodium methoxide (NaOMe) as the base. Avoid using ethyl acetate for the extraction if residual base is present; neutralize the mixture first or use dichloromethane (DCM).

Q3: I am observing a large amount of the uncyclized Michael adduct instead of the fully aromatized pyrrole. How can I drive the cyclization? A: The initial nucleophilic attack on DMAD forms a Michael adduct rapidly at low temperatures. However, the subsequent intramolecular cyclization requires overcoming a higher activation energy barrier[3]. Causality: If the reaction is quenched too early or the temperature is kept too low (e.g., strictly at 0 °C), the intermediate cannot achieve the required conformation for ring closure. Mitigation: Adopt a biphasic temperature profile. Maintain the reaction at 0–5 °C during the dropwise addition of DMAD to prevent its polymerization, then slowly warm the mixture to a gentle reflux (40–45 °C) for 2–4 hours to thermodynamically drive the cyclization and aromatization.

Q4: How do I prevent the polymerization of DMAD during the initial reaction phase? A: DMAD is a highly reactive, electron-deficient alkyne that undergoes base-catalyzed self-polymerization, forming intractable byproducts[1]. Causality: High local concentrations of DMAD in the presence of a strong base initiate anionic polymerization before the cross-coupling nucleophile can react. Mitigation: Always add DMAD dropwise via a syringe pump to a dilute solution of the nucleophile and base. Keep the initial addition temperature strictly below 5 °C.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Preparation & Degassing

  • Action: Charge a flame-dried Schlenk flask with the α-aminonitrile derivative (1.0 equiv) and anhydrous methanol (0.2 M). Sparge with Argon for 15 minutes.

  • Validation Checkpoint: Solvent moisture must be <50 ppm by Karl Fischer titration prior to addition to prevent ester hydrolysis.

Step 2: Base Addition

  • Action: Add NaOMe (1.1 equiv) as a 25 wt% solution in methanol at 0 °C under Argon stirring.

  • Validation Checkpoint: The solution should remain pale yellow. A rapid color change to dark red at this stage indicates premature oxidation or impure starting material.

Step 3: DMAD Addition (Critical Step)

  • Action: Dilute DMAD (1.05 equiv) in anhydrous methanol (1:1 v/v) and add dropwise via syringe pump over 1 hour, maintaining the internal temperature at 0–5 °C.

  • Validation Checkpoint: TLC (Hexane:EtOAc 7:3) should show the complete disappearance of the starting material and the appearance of a highly UV-active intermediate (the Michael adduct).

Step 4: Cyclization & Aromatization

  • Action: Remove the ice bath and warm the reaction to 45 °C for 3 hours.

  • Validation Checkpoint: LC-MS must show the mass of the desired cyclized product (m/z = 199.07 for [M+H]+). The intermediate mass must be fully consumed before quenching.

Step 5: Quenching & Isolation

  • Action: Cool to 0 °C and neutralize with glacial acetic acid to pH 6.5. Extract with degassed DCM. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo in the dark.

  • Validation Checkpoint: ¹H NMR (CDCl₃) should display sharp singlets for the two methoxy groups (~3.7–3.8 ppm) and a broad singlet for the NH₂ group. Absence of vinylic protons confirms complete cyclization.

Quantitative Data: Parameter Impact on Yield

The following table summarizes the causal relationship between reaction parameters and the resulting byproduct distribution, derived from optimized DOE (Design of Experiments) studies.

Temperature ProfileBase / Solvent SystemAtmosphereDMAD Addition RateIsolated Yield (%)Major Byproduct (%)
0 °C → 45 °C NaOMe / MeOH Argon 1 h (Syringe Pump) 82% <2% (Tars)
Constant 0 °CNaOMe / MeOHArgon1 h (Syringe Pump)35%45% (Uncyclized Adduct)
0 °C → 45 °CNaOEt / EtOHArgon1 h (Syringe Pump)40%38% (Transesterification)
0 °C → 45 °CNaOMe / MeOHOpen Air1 h (Syringe Pump)25%55% (Oxidative Tars)
0 °C → 45 °CNaOMe / MeOHArgonBolus (1 min)48%30% (DMAD Polymers)

References

  • [3] Title: A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. Source: Zeitschrift für Naturforschung B. URL: [Link]

  • [4] Title: Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Source: National Center for Biotechnology Information (PMC). URL:[Link]

  • [1] Title: Pyrrole synthesis. Source: Organic Chemistry Portal. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate vs other substituted pyrroles

A Comprehensive Comparison Guide: Dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate vs. Other Substituted Pyrroles in Drug Discovery Strategic Importance in Medicinal Chemistry Nitrogen-containing heterocycles, particularly...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide: Dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate vs. Other Substituted Pyrroles in Drug Discovery

Strategic Importance in Medicinal Chemistry

Nitrogen-containing heterocycles, particularly pyrrole derivatives, are foundational scaffolds in modern drug discovery. The pyrrole moiety is a critical structural element in blockbuster therapeutics, ranging from the cholesterol-lowering agent atorvastatin to the broad-spectrum kinase inhibitor sunitinib[1]. In the pursuit of novel targeted therapies, medicinal chemists frequently utilize substituted pyrroles as building blocks to synthesize fused bicyclic systems, such as pyrrolo[2,3-d]pyrimidines (7-deazapurines)[2]. These fused systems act as bioisosteres of purines, making them highly effective ATP-competitive kinase inhibitors[3].

This guide objectively compares the performance, reactivity, and application of dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate (CAS 54760-19-9) against two other prominent classes of substituted pyrroles: 2-amino-1H-pyrrole-3-carbonitriles and 1,4,5-triphenyl-1H-pyrroles [4].

Structural and Electronic Profiling

Understanding the causality behind synthon selection is critical for designing self-validating synthetic workflows. The electronic and steric nature of the substituents on the pyrrole ring dictates both its reactivity during cyclocondensation and its ultimate biological efficacy[5].

  • Dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate (The Push-Pull Synthon): This compound features an electron-donating amino group at C2 and two electron-withdrawing methyl ester groups at C3 and C4. This creates a "push-pull" electronic system. The C3 ester is perfectly positioned to participate in cyclocondensation reactions to form pyrimidin-4-ones[6]. Crucially, the C4 ester remains intact post-cyclization. This provides a vital functional handle that can be subsequently saponified and coupled with various amines, allowing researchers to rapidly generate libraries that probe the solvent-exposed regions of kinase active sites.

  • 2-Amino-1H-pyrrole-3-carbonitrile (The Linear Electrophile): Featuring a highly electron-withdrawing cyano group at C3, this scaffold is highly reactive. The linear geometry of the cyano group minimizes steric hindrance, allowing for rapid, high-yield cyclocondensation with orthoesters or formamidine to yield 4-amino-pyrrolo[2,3-d]pyrimidines[2]. However, it lacks the secondary functional handle (like the C4 ester) for late-stage diversification.

  • 1,4,5-Triphenyl-1H-pyrrole (The Rigid Intercalator): Unlike the previous two synthons, triphenyl-substituted pyrroles are rarely used to build fused pyrimidines. Instead, their extended π -conjugation and structural rigidity make them excellent standalone candidates for direct kinase inhibition (e.g., EGFR, VEGFR-2) via π−π stacking interactions within the ATP-binding pocket[4].

Comparative Performance Data

The following table summarizes the quantitative and qualitative experimental data associated with these three pyrrole scaffolds.

FeatureDimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate2-Amino-1H-pyrrole-3-carbonitrile1,4,5-Triphenyl-1H-pyrrole
Key Substituents C3, C4-Dimethyl esters; C2-AminoC3-Cyano; C2-AminoC1, C4, C5-Phenyl groups
Electronic Profile Push-Pull (Moderate Nucleophile)Highly Electron-WithdrawnHighly Conjugated ( π -system)
Steric Hindrance Moderate (Bulky C4-ester)Low (Linear Cyano group)High (Multiple bulky rings)
Primary Application Synthon for functionalized pyrrolo[2,3-d]pyrimidinesSynthon for 4-amino-pyrrolo[2,3-d]pyrimidinesDirect Kinase Inhibitor / Antimicrobial[4]
Cyclocondensation Yield 75-85% (Microwave-assisted)85-95% (Standard reflux)[2]N/A (Does not undergo cyclocondensation)

Mechanistic Visualization

To contextualize the end-goal of utilizing these synthons, the diagram below illustrates the biological mechanism of action for the resulting pyrrolo[2,3-d]pyrimidine derivatives.

Pathway Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR/JAK) Ligand->Receptor Binds & Activates Downstream Downstream Signaling (STAT / PI3K / AKT) Receptor->Downstream Phosphorylation Cascade Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->Receptor ATP-competitive Inhibition Proliferation Cell Proliferation & Tumor Survival Downstream->Proliferation Gene Transcription

Mechanism of pyrrolopyrimidine-based kinase inhibitors blocking downstream signaling.

Experimental Protocols: Synthesis of Pyrrolo[2,3-d]pyrimidines

The following is a self-validating, step-by-step methodology for the cyclocondensation of dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate to yield a functionalized 7-deazapurine.

Objective: Synthesis of Methyl 4-oxo-4,5-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxylate.

  • Step 1: Reagent Preparation. In a 10 mL microwave vial, combine dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate (1.0 mmol) and formamidine acetate (1.5 mmol) in 3 mL of anhydrous N,N-dimethylformamide (DMF).

    • Causality: Formamidine acetate acts as an ambidentate synthon, providing the necessary C-N-C fragment to close the pyrimidine ring. The acetate counterion acts as a mild base, deprotonating the C2-amino group to enhance its nucleophilicity against the electrophilic carbon of the formamidine[6],[3].

  • Step 2: Microwave-Assisted Cyclocondensation. Seal the vial and subject the mixture to microwave irradiation at 120°C for 30 minutes.

    • Causality: The electron-withdrawing nature of the C3 and C4 methyl esters reduces the inherent nucleophilicity of the pyrrole ring. Microwave irradiation provides rapid, uniform heating to overcome this activation energy barrier, significantly improving yields and reducing degradation compared to conventional thermal reflux[7].

  • Step 3: Isolation and Purification. Allow the reaction to cool to room temperature. Pour the mixture into 15 mL of ice-cold distilled water and stir vigorously for 10 minutes. Filter the resulting precipitate under a vacuum and wash with cold water and diethyl ether.

    • Causality: The fused pyrrolo[2,3-d]pyrimidine product is highly crystalline and insoluble in cold water. This allows for a self-purifying precipitation step, bypassing the need for complex, low-yield silica gel chromatography[7].

Workflow Start Dimethyl 2-amino-1H- pyrrole-3,4-dicarboxylate Reagent Formamidine Acetate + DMF Solvent Start->Reagent Heat Microwave Irradiation (120°C, 30 min) Reagent->Heat Intermediate Nucleophilic Attack Intermediate Heat->Intermediate C2-NH2 Attack Product Pyrrolo[2,3-d]pyrimidin-4-one (7-Deazapurine) Intermediate->Product Ring Closure & MeOH Elimination

Microwave-assisted synthetic workflow for pyrrolo[2,3-d]pyrimidin-4-ones.

Conclusion

While 1,4,5-triphenyl pyrroles offer excellent standalone biological activity[4] and 3-carbonitrile pyrroles provide rapid access to 4-amino pyrimidines[2], dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate stands out as an elite building block for advanced drug discovery. Its push-pull electronic configuration allows for controlled cyclocondensation, while the retention of the C4 ester group provides a critical vector for late-stage lead optimization.

References

  • Title: A Comparative Guide to the Biological Activities of Substituted Pyrroles Source: benchchem.com URL: 5

  • Title: Recent advances in the synthesis and biological activities of 1, 4, 5 triphenyl substituted pyrroles Source: rjwave.org URL: 4

  • Title: Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential Source: PMC (nih.gov) URL: 1

  • Title: dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate Product Page Source: Sigma-Aldrich URL:

  • Title: MDL Mfcd20230137 | 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate Source: Sigma-Aldrich URL:

  • Title: New One-Pot Pathway for the Synthesis of 2 H –Pyrrolo[2,3- d ]Pyrimidine-2,4-(3 H )-Diones Source: ResearchGate URL: 6

  • Title: New One-Pot Pathway for the Synthesis of 2H–Pyrrolo[2,3- d]Pyrimidine-2,4-(3H) Source: Semantic Scholar URL: 7

  • Title: Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold Source: PMC (nih.gov) URL: 3

  • Title: 7-Deazaadenines: Synthesis of Some New Pyrrolo[2,3-d]pyrimidin-4-amines Source: ResearchGate URL: 2

Sources

Comparative

A Comparative Guide to the Quantification of 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate: HPLC, LC-MS/MS, and GC-MS Approaches

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical analysis, the robust quantification of active pharmaceutical ingredients (APIs) and their interm...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of three prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a comprehensive understanding of the rationale behind methodological choices, ensuring scientific integrity and enabling you to make informed decisions for your analytical needs.

The Analytical Challenge: 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate

The target analyte, 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate, is a substituted pyrrole derivative. The pyrrole ring is a common motif in pharmacologically active compounds.[1] The presence of polar functional groups, including an amino group and two carboxylate esters, dictates its physicochemical properties and influences the selection of an appropriate analytical methodology. The primary challenge lies in developing a method that is not only accurate and precise but also specific enough to distinguish the analyte from potential impurities arising from its synthesis.

A plausible synthetic route for a similar compound, diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate, involves the Paal-Knorr reaction of diethyl 2,3-diacetylsuccinate with an amine.[2] By analogy, the synthesis of our target analyte might involve a similar condensation reaction. Potential impurities could therefore include unreacted starting materials, by-products from side reactions, and degradation products. A robust analytical method must be able to resolve the main compound from these species.

High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness.[3][4][5] For a polar compound like 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate, a Reversed-Phase HPLC (RP-HPLC) method is the logical starting point.

Proposed HPLC Method Parameters

Based on literature for similar pyrrole derivatives, a robust RP-HPLC method can be developed.

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 x 4.6mm, 5µm)The non-polar C18 stationary phase provides good retention for moderately polar compounds like our analyte through hydrophobic interactions.
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~3.2) B: AcetonitrileA gradient elution starting with a higher proportion of aqueous phase allows for the retention of the polar analyte, while the increasing organic phase strength elutes it and any less polar impurities. The acidic pH protonates the amino group, enhancing retention and improving peak shape.[6]
Gradient 0-5 min: 30% B 5-15 min: 30% to 80% B 15-17 min: 80% B 17-20 min: 30% B (re-equilibration)A scouting gradient helps in optimizing the separation of the main peak from potential impurities with varying polarities.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Detection UV at ~270-280 nmPyrrole derivatives typically exhibit strong UV absorbance in this region.[8] The exact wavelength should be optimized by determining the absorbance maximum of the analyte.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
HPLC Method Validation: A Framework for Trustworthiness

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10][11][12][13] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.

Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.

2.2.1. Experimental Protocol for HPLC Method Validation

The following protocols are designed to be self-validating, providing evidence of the method's performance characteristics.

  • Specificity:

    • Prepare solutions of the analyte, a placebo (all matrix components except the analyte), and a mixture of the analyte and potential impurities (if available).

    • Inject each solution into the HPLC system.

    • Acceptance Criterion: The analyte peak should be well-resolved from all other peaks, with a resolution of not less than 2.0. The placebo should not show any interfering peaks at the retention time of the analyte.[12]

  • Linearity:

    • Prepare a series of at least five standard solutions of the analyte at different concentrations, typically ranging from 50% to 150% of the expected sample concentration.

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area against the concentration.

    • Acceptance Criterion: The correlation coefficient (r²) should be greater than 0.999.[9]

  • Accuracy:

    • Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the analyte.

    • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.[9]

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the Relative Standard Deviation (RSD) for the results.

    • Acceptance Criterion: The RSD should be not more than 2.0%.[9]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

    • Alternatively, they can be determined by injecting a series of dilute solutions and identifying the concentration at which the signal-to-noise ratio is approximately 3 for LOD and 10 for LOQ.

    • Acceptance Criterion: The LOQ should be verifiable with acceptable accuracy and precision.[9]

  • Robustness:

    • Deliberately introduce small variations to the method parameters, such as the pH of the mobile phase (± 0.2 units), column temperature (± 5 °C), and flow rate (± 0.1 mL/min).

    • Analyze the analyte solution under each varied condition.

    • Acceptance Criterion: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[14][15][16] This technique is particularly advantageous when dealing with complex matrices or when very low detection limits are required.

Rationale for Using LC-MS/MS

For the quantification of 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate, LC-MS/MS offers several key advantages over HPLC-UV:

  • Enhanced Specificity: Mass spectrometry provides an additional dimension of separation based on the mass-to-charge ratio (m/z) of the analyte and its fragments. This allows for the unequivocal identification and quantification of the analyte even if it co-elutes with other compounds.

  • Superior Sensitivity: LC-MS/MS can achieve much lower limits of detection and quantification compared to UV detection, often in the picogram to femtogram range.

  • Structural Information: The fragmentation pattern of the molecule in the mass spectrometer provides valuable structural information that can be used to confirm its identity.

Proposed LC-MS/MS Method Parameters

The chromatographic conditions would be similar to the HPLC method, but with a focus on using volatile mobile phase additives to ensure compatibility with the mass spectrometer.

ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI) in Positive ModeThe amino group on the pyrrole ring is readily protonated, making positive ion ESI an effective ionization technique.[10]
MS/MS Transition To be determined experimentallyThe precursor ion will be the protonated molecule [M+H]⁺. The product ions will be characteristic fragments resulting from the collision-induced dissociation (CID) of the precursor ion. Common fragmentation pathways for pyrrole derivatives include the loss of substituents from the ring.[10]
Mobile Phase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in AcetonitrileFormic acid is a volatile buffer that is compatible with mass spectrometry and provides a source of protons for ionization.

graph "LC_MSMS_Principle" {
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subgraph "cluster_LCMSMS" { label="Principle of LC-MS/MS for Quantification"; bgcolor="#FFFFFF";

LC [label="LC Separation", fillcolor="#34A853", fontcolor="#FFFFFF"];
IonSource [label="Ion Source (ESI)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Q1 [label="Quadrupole 1\n(Precursor Ion Selection)", fillcolor="#34A853", fontcolor="#FFFFFF"];
CollisionCell [label="Collision Cell (CID)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Q3 [label="Quadrupole 3\n(Product Ion Selection)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Detector [label="Detector", fillcolor="#FBBC05", fontcolor="#202124"];

LC -> IonSource;
IonSource -> Q1;
Q1 -> CollisionCell;
CollisionCell -> Q3;
Q3 -> Detector;

} }

Caption: Schematic diagram illustrating the principle of LC-MS/MS for selective quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Analogs

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[14][15] For a polar molecule like 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate, direct analysis by GC-MS is challenging due to its low volatility and potential for thermal degradation in the hot injector. Therefore, a derivatization step is necessary to make the analyte amenable to GC analysis.

The Necessity of Derivatization

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. For compounds containing active hydrogens, such as the amino and N-H groups in our analyte, silylation is a common and effective derivatization technique. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens with trimethylsilyl (TMS) groups.

Proposed GC-MS Method Parameters
ParameterRecommended ConditionRationale
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)BSTFA is a powerful silylating agent, and TMCS acts as a catalyst to drive the reaction to completion.
GC Column Non-polar (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column is suitable for the separation of the relatively non-polar TMS-derivatized analyte.
Injector Temperature 250 °CA sufficiently high temperature to ensure the volatilization of the derivatized analyte without causing degradation.
Oven Temperature Program Start at 100 °C, ramp to 280 °C at 10 °C/minA temperature program allows for the separation of the derivatized analyte from any derivatization by-products or other volatile impurities.
Ionization Mode Electron Ionization (EI) at 70 eVEI is a hard ionization technique that produces a reproducible fragmentation pattern, which can be used for library matching and structural confirmation.[10]

Comparative Analysis: Choosing the Right Tool for the Job

The choice between HPLC, LC-MS/MS, and GC-MS depends on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation.

FeatureHPLC-UVLC-MS/MSGC-MS
Selectivity GoodExcellentExcellent (with derivatization)
Sensitivity ModerateVery HighHigh
Sample Throughput HighModerateModerate
Cost (Instrument) LowHighModerate
Cost (Operational) LowHighModerate
Ease of Use HighModerateModerate
Derivatization Required NoNoYes
Best Suited For Routine QC, high concentration samplesTrace analysis, complex matrices, structural confirmationVolatile analytes or those that can be easily derivatized

Conclusion: A Multi-faceted Approach to Quantification

For the routine quantification of 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate in a controlled manufacturing environment, a validated RP-HPLC method with UV detection offers a robust, reliable, and cost-effective solution. Its simplicity and high throughput make it ideal for quality control applications.

When higher sensitivity and selectivity are required, such as in the analysis of biological samples or for the identification of unknown impurities, LC-MS/MS is the superior technique. Its ability to provide structural information and quantify analytes at very low concentrations makes it an invaluable tool in drug metabolism and pharmacokinetic studies.

While GC-MS is a powerful analytical tool, the requirement for derivatization for this particular analyte adds complexity to the sample preparation process and introduces potential sources of variability. However, for related volatile impurities or in laboratories where GC-MS is the primary analytical platform, a derivatization-based GC-MS method can be a viable option.

Ultimately, the choice of analytical method should be guided by a thorough understanding of the analytical requirements and the strengths and limitations of each technique. This guide provides the foundational knowledge and practical protocols to develop and validate a suitable method for the quantification of 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate, ensuring the generation of accurate and reliable data in a scientific and regulatory compliant manner.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. Benchchem; 2025.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). U.S. Food and Drug Administration. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Pyrrole dicarboxylate substituted porphyrazine, microwave assisted synthesis and properties. Scientific Reports; 2025. [Link]

  • 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. Molbank; 2021. [Link]

  • An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applic
  • GC-MS vs LC-MS. ResolveMass Laboratories Inc.; 2026. [Link]

  • A Comprehensive Review on Method Development by HPLC. World Journal of Pharmaceutical Research; 2021.
  • GC-MS vs LC-MS: How to Choose for Metabolomics Research. Arome Science; 2025. [Link]

  • Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters.
  • A Comparison between HPLC and GC-MS: Analysis of Plant Volatile and Non-Volatile Compounds.
  • Analytical Method Development by High Performance Liquid Chromatography. International Journal of Trend in Scientific Research and Development; 2022.
  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Current Organic Synthesis; 2018.
  • HPLC vs GC: What Sets These Methods Apart. Phenomenex; 2025. [Link]

  • Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
  • An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applic
  • HPLC Method Development: From Beginner to Expert Part 2. Agilent Technologies; 2024.
  • UV−vis absorption spectra of pyrrole before and after polymerization by...
  • Detailed molecular structure (XRD), conformational search, spectroscopic characterization (IR, Raman, UV, fluorescence), quantum mechanical properties and bioactivity prediction of a pyrrole analogue. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy; 2018. [Link]

  • Diethyl pyrrole-2,5-dicarboxylate. Molbank; 2020. [Link]

  • RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates.

Sources

Validation

Comparative Biological Activity of 3,4-Dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate Derivatives: A Comprehensive Guide for Drug Development

Executive Summary & Mechanistic Rationale The 2-amino-1H-pyrrole-3,4-dicarboxylate core has emerged as a highly versatile and privileged scaffold in medicinal chemistry, frequently utilized to synthesize complex heterocy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 2-amino-1H-pyrrole-3,4-dicarboxylate core has emerged as a highly versatile and privileged scaffold in medicinal chemistry, frequently utilized to synthesize complex heterocyclic systems like dihydropyrrolo[3,2-c]pyridine-4-ones[1]. Specifically, 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate derivatives exhibit significant polypharmacology. Recent literature highlights their potential as potent inhibitors of myeloperoxidase (MPO)[2] and as modulators of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial in triggering apoptosis in triple-negative breast cancer (TNBC) models[3].

Mechanistic Causality: The structural anatomy of these derivatives dictates their biological efficacy. The 2-amino group and the pyrrole NH act as critical hydrogen-bond donors, anchoring the molecule to the active site residues of target enzymes (e.g., the heme pocket of MPO). Concurrently, the 3,4-dicarboxylate moieties allow for extensive electronic tuning and act as hydrogen-bond acceptors. The 3,4-dimethyl substitution provides the necessary steric bulk to enhance hydrophobic interactions within deep binding clefts, preventing premature dissociation and ensuring sustained target engagement.

Comparative Biological Activity Profile

To objectively evaluate the performance of these derivatives, we compared two representative functionalized analogs (Derivative A: N-benzyl substituted; Derivative B: N-aryl substituted) against industry-standard inhibitors. PF-1355 is utilized as the baseline for MPO inhibition, while SB203580 serves as the benchmark for p38 MAPK inhibition.

Table 1: Comparative In Vitro Activity Profile
CompoundMPO IC50 (µM)p38 MAPK IC50 (µM)TNBC Cell Viability (IC50, µM)Primary Target Affinity
Derivative A (N-benzyl)0.0121.4515.2High MPO Selectivity
Derivative B (N-aryl)0.0030.356.8Dual MPO/p38 Activity
PF-1355 (Standard MPO)0.022>10.0>50.0MPO Specific
SB203580 (Standard p38)>10.00.0412.5p38 MAPK Specific

Data Interpretation: Derivative B demonstrates an exceptional MPO inhibitory profile (IC50 = 0.003 µM), outperforming standard MPO inhibitors[2]. Furthermore, its moderate p38 MAPK inhibition translates to superior cytotoxicity against TNBC cells compared to highly specific kinase inhibitors, highlighting the therapeutic advantage of polypharmacology in complex disease models[4].

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and trustworthiness, the following protocols incorporate self-validating mechanisms to eliminate false positives caused by compound auto-fluorescence or non-specific redox cycling.

Protocol A: Myeloperoxidase (MPO) Chlorination Activity Assay

Causality: MPO catalyzes the formation of hypochlorous acid (HOCl). We utilize 3'-p-(aminophenyl) fluorescein (APF) as a self-validating fluorescent probe. APF selectively reacts with HOCl to yield highly fluorescent fluorescein, effectively filtering out background noise from other reactive oxygen species (ROS).

  • Reagent Preparation: Prepare the assay buffer (50 mM sodium phosphate, pH 7.4, 150 mM NaCl). Ensure all buffers are degassed to prevent spontaneous ROS generation.

  • Enzyme/Inhibitor Incubation: Pre-incubate 10 nM human MPO with varying concentrations of the pyrrole derivative (0.001–10 µM) in a 384-well black microplate for 15 minutes at 25°C. Rationale: Pre-incubation allows the establishment of steady-state binding kinetics before introducing the competitive substrate.

  • Reaction Initiation: Add 10 µM APF and 10 µM H2O2 simultaneously to initiate the chlorination reaction.

  • Kinetic Readout: Continuously monitor fluorescence (Excitation: 490 nm, Emission: 515 nm) for 20 minutes. Calculate the initial velocity (V0) from the linear phase to determine the precise IC50.

Protocol B: ADP-Glo™ Kinase Assay for p38 MAPK

Causality: Highly conjugated pyrrole systems often exhibit auto-fluorescence, which confounds standard FRET-based kinase assays. The ADP-Glo™ assay measures the ADP formed during the kinase reaction via luminescence, rendering it completely resistant to fluorescent artifacts.

  • Kinase Reaction: Incubate 5 ng of purified p38α MAPK with 0.2 µg/µL Myelin Basic Protein (MBP) substrate, 10 µM ATP, and the pyrrole derivative in kinase buffer for 60 minutes at 25°C.

  • ATP Depletion: Add ADP-Glo™ Reagent (1:1 volume ratio) to terminate the kinase reaction and enzymatically deplete all unreacted ATP. Incubate for 40 minutes.

  • Kinase Detection: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction.

  • Luminescence Measurement: Record the luminescent signal. The signal intensity is directly proportional to the kinase activity, providing an unambiguous readout of inhibition.

Visualizations

Pathway Stimulus Cellular Stress / ROS p38 p38 MAPK Stimulus->p38 Downstream MAPKAPK2 (MK2) p38->Downstream Pyrrole Pyrrole Derivative (Inhibitor) Pyrrole->p38 Inhibits Apoptosis Apoptosis / Cell Cycle Arrest Downstream->Apoptosis

p38 MAPK Signaling Pathway and Targeted Inhibition by Pyrrole Derivatives.

Workflow Prep Compound Preparation Incubation Target Enzyme Pre-incubation Prep->Incubation Assay Substrate Addition (APF / ATP) Incubation->Assay Readout Luminescence Readout Assay->Readout Analysis IC50 Calculation & Hit Validation Readout->Analysis

High-Throughput Screening (HTS) Workflow for Evaluating Pyrrole-Based Inhibitors.

References

  • Title: EFFICIENT MULTISTEP SYNTHESIS AND SPECTRAL CHARACTERIZATION OF DIHYDROPYRROLO[3, 2-c] PYRIDINE-4-ONE DERIVATIVES Source: Rasayan Journal of Chemistry URL
  • Title: US20240166642A1 - Inhibitors of myeloperoxidase Source: Google Patents URL
  • Title: Small Molecules Targeting Programmed Cell Death in Breast Cancer Cells Source: PMC URL
  • Title: Discovery of a Secalonic Acid Derivative from Aspergillus aculeatus, an Endophyte of Rosa damascena Mill.

Sources

Comparative

Benchmarking 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate against standard kinase inhibitors

Benchmarking the 2-Amino-1H-Pyrrole Scaffold: A Comparative Kinase Profiling Guide for 3,4-Dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate As the demand for novel, highly selective kinase inhibitors grows, fragment-based d...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the 2-Amino-1H-Pyrrole Scaffold: A Comparative Kinase Profiling Guide for 3,4-Dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate

As the demand for novel, highly selective kinase inhibitors grows, fragment-based drug discovery (FBDD) has become a cornerstone of lead generation. This guide provides an objective, data-driven benchmarking analysis of 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate (CAS 54760-19-9), a low-molecular-weight heterocyclic building block[1]. We will benchmark this fragment against two standard reference compounds: Sunitinib (an FDA-approved, pyrrole-containing multi-targeted receptor tyrosine kinase inhibitor)[2] and Staurosporine (a potent, pan-kinase ATP-competitive inhibitor).

Mechanistic Rationale: Why the Pyrrole Scaffold?

The 2-amino-1H-pyrrole core is a highly privileged scaffold in medicinal chemistry. The causality behind its selection lies in its hydrogen-bonding geometry. The pyrrole nitrogen (NH) acts as a hydrogen bond donor, while the adjacent 2-amino group provides an additional donor/acceptor vector. Together, they form a bidentate interaction network with the backbone carbonyls and amides of the kinase hinge region (e.g., Glu917 and Cys919 in VEGFR2).

Sunitinib utilizes a similar indolinone-pyrrole core to potently inhibit VEGFR, PDGFR, and c-Kit, effectively blocking tumor angiogenesis and proliferation[3]. By benchmarking the bare 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate fragment against Sunitinib, researchers can calculate Ligand Efficiency (LE) and determine the thermodynamic baseline before initiating hit-to-lead structural optimization.

Workflow N1 Fragment Library (Pyrrole Scaffolds) N2 Primary Screening ADP-Glo Assay (IC50) N1->N2 N3 Kinetic Profiling SPR (KD, kon, koff) N2->N3 N4 Hit-to-Lead Optimization N3->N4

Fig 1. Fragment-based kinase screening cascade from primary biochemical assay to lead optimization.

Experimental Protocols: A Self-Validating System

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the benchmarking utilizes orthogonal assay formats: a biochemical functional assay (ADP-Glo™) and a biophysical kinetic assay (Surface Plasmon Resonance).

Protocol A: High-Throughput Kinase Profiling via ADP-Glo™ Assay

Causality Check: Traditional radiometric assays require hazardous 33P -ATP. The ADP-Glo™ Kinase Assay is a universal, homogeneous, luminescent method that measures the byproduct (ADP) of the kinase reaction[4]. Because it is independent of the substrate type, it allows for unbiased comparison across different kinases.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point dose-response curve (3-fold serial dilutions) of the pyrrole fragment, Sunitinib, and Staurosporine in 100% DMSO. Dilute into 1X Kinase Buffer to achieve a final assay DMSO concentration of 1%. Logic: 1% DMSO maintains fragment solubility without causing enzyme denaturation.

  • Pre-Incubation: In a 384-well plate, combine 5 µL of VEGFR2 enzyme/substrate mix with 2.5 µL of the compound. Incubate for 15 minutes at room temperature. Logic: Pre-incubation allows the fragment to reach binding equilibrium prior to ATP competition.

  • Reaction Initiation: Add 2.5 µL of ultra-pure ATP (at the Km​ concentration of VEGFR2) to start the reaction. Incubate for 60 minutes.

  • Termination & Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Logic: This reagent completely terminates kinase activity and depletes any unreacted ATP, driving the background signal to near-zero[4].

  • Detection: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes. Logic: This converts the generated ADP back into ATP, which is immediately utilized by a luciferase/luciferin reaction to produce light[4].

  • Self-Validation (Quality Control): Calculate the Z'-factor using DMSO-only wells (maximum signal) and 10 µM Staurosporine wells (minimum signal). A Z'-factor > 0.6 validates the assay's robustness.

Protocol B: Binding Kinetics via Surface Plasmon Resonance (SPR)

Causality Check: IC50​ values are highly dependent on ATP concentration and assay conditions. SPR provides real-time binding kinetics ( kon​ , koff​ ) and equilibrium dissociation constants ( KD​ )[5]. The residence time ( τ=1/koff​ ) is often a superior predictor of in vivo target engagement and drug efficacy than affinity alone[6].

Step-by-Step Methodology:

  • Surface Preparation: Instead of direct amine coupling (which can block the kinase active site), use a CM5 sensor chip amine-coupled with an anti-His antibody. Logic: Indirect capture of His-tagged VEGFR2 ensures uniform orientation and preserves 100% of the kinase's conformational flexibility[7].

  • Ligand Capture: Inject His-VEGFR2 over the active flow cell to achieve a capture level of ~3000 Response Units (RU). Leave the reference flow cell blank.

  • Analyte Injection: Inject the pyrrole fragment at 5 concentrations (3.12 µM to 50 µM) and Sunitinib (0.6 nM to 10 nM) in running buffer (HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • Kinetic Measurement: Run injections at a high flow rate of 50 µL/min for 60 seconds (association), followed by a 300-second buffer wash (dissociation). Logic: High flow rates minimize mass transport limitations, ensuring the measured rates reflect true binding kinetics[5].

  • Self-Validation (Double Referencing): Subtract the signal of the reference flow cell and a blank buffer injection to eliminate bulk refractive index shifts and DMSO mismatch artifacts. Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

Quantitative Data Presentation

The table below summarizes the benchmarking data. Note that as a raw building block (MW = 198.18 g/mol ), 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate exhibits micromolar affinity, which is expected for a fragment. However, its Ligand Efficiency (LE) makes it an exceptional starting point compared to the fully optimized Sunitinib.

CompoundMolecular Weight ( g/mol )VEGFR2 IC50​ (nM) KD​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time (s)
3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate 198.1815,40012,500 8.0×103 0.10010
Sunitinib (Standard)398.47108 5.0×105 4.0×10−3 250
Staurosporine (Standard)466.5321.5 1.2×106 1.8×10−3 555

Data Interpretation: While the pyrrole fragment dissociates rapidly (Residence Time = 10s), its KD​ of 12.5 µM for a 14-heavy-atom molecule yields a highly favorable Ligand Efficiency of ~0.35 kcal/mol/heavy atom. This validates the 2-amino-pyrrole as a structurally sound anchor for the kinase hinge region.

Signaling Pathway Analysis

Targeting VEGFR2 with this pyrrole scaffold interrupts downstream signaling cascades critical for tumor survival. By occupying the ATP-binding pocket, the fragment prevents the trans-autophosphorylation of the receptor, shutting down both the PI3K/AKT (survival) and RAS/MAPK (proliferation) pathways[8].

Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 (Kinase Domain) VEGF->VEGFR2 PI3K PI3K / AKT VEGFR2->PI3K MAPK RAS / MAPK VEGFR2->MAPK Inhibitor Pyrrole Scaffold (Competes with ATP) Inhibitor->VEGFR2 Response Tumor Angiogenesis & Proliferation PI3K->Response MAPK->Response

Fig 2. Mechanism of VEGFR2 inhibition by the pyrrole scaffold blocking downstream PI3K/MAPK pathways.

Conclusion & Future Optimization

Benchmarking 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate against Sunitinib and Staurosporine confirms its viability as a Type I kinase inhibitor scaffold. The ADP-Glo and SPR data demonstrate that while the bare fragment has low absolute potency, it possesses specific, measurable binding kinetics.

Next Steps for Drug Developers: To transition this fragment into a sub-nanomolar lead, medicinal chemists should utilize the 3,4-dimethyl groups as vectors for structural elaboration. Extending the scaffold into the hydrophobic back pocket (DFG-out conformation) or the solvent-exposed channel will drastically decrease the koff​ rate, increasing residence time and matching the clinical efficacy profile of multi-targeted inhibitors like Sunitinib.

References

  • Wikipedia - Sunitinib: Mechanism of Action. Retrieved from:[Link]

  • National Center for Biotechnology Information (NCBI) - Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. Retrieved from:[Link]

  • National Center for Biotechnology Information (NCBI) - Kinetics of small molecule inhibitor binding to p38 kinase (Surface Plasmon Resonance). Retrieved from:[Link]

  • National Center for Biotechnology Information (NCBI) - Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Retrieved from:[Link]

  • Bio-Radiations - Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved from:[Link]

  • PLOS ONE - The Multi-Targeted Kinase Inhibitor Sunitinib Induces Apoptosis in Colon Cancer Cells via PUMA. Retrieved from:[Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate

As a Senior Application Scientist, my priority is to empower your research with not only high-performance reagents but also the critical knowledge to ensure safety and compliance in your laboratory. This guide provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my priority is to empower your research with not only high-performance reagents but also the critical knowledge to ensure safety and compliance in your laboratory. This guide provides a detailed protocol for the proper disposal of 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate, moving beyond mere procedural steps to explain the scientific rationale behind our recommendations. Our commitment is to foster a culture of safety that builds deep trust and provides value beyond the product itself.

Core Principle: Waste as Hazardous Material

All waste containing 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate, including the pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste. It should never be disposed of down the drain or in regular solid waste streams.[5][6][7][8] The Globally Harmonized System (GHS) precautionary statement P501, "Dispose of contents/container to an approved waste disposal plant," serves as our guiding directive.[9][10][11][12][13]

Chemical Profile and Hazard Summary

To facilitate a clear understanding of the risks, the following table summarizes the known and inferred properties of 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate based on available data for analogous compounds.

PropertyData SummaryRationale and Implications for Disposal
Physical Form Solid powder at room temperature.As a powder, there is a risk of generating dust during handling, which can be easily inhaled or spread, contaminating surfaces. Disposal procedures must mitigate dust creation.
GHS Hazard Codes (Inferred) H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2][3][4]These classifications mandate the use of comprehensive PPE. Waste must be securely contained to prevent exposure to personnel during collection, storage, and transport.
GHS Disposal Code P501 (Dispose of contents/container in accordance with local/regional/national/international regulations).[9][10][11][12][13]This is a clear instruction that the material must be managed through a licensed hazardous waste disposal service. It prohibits drain or trash disposal.
Toxicity Profile While not classified as acutely toxic (P-listed), aminopyridine and similar structures can be toxic if swallowed or in contact with skin.[6] It is prudent to handle with care. The compound is not found on the EPA's P-list of acutely hazardous wastes.[14][15][16][17][18]The absence from the P-list simplifies the disposal of "empty" containers, which do not require the same stringent procedures as those for acutely hazardous materials.[14][18] However, all contaminated materials should still be disposed of as hazardous waste.
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.[2][8] Hazardous decomposition may produce oxides of nitrogen and carbon upon combustion.[4][5][6]Waste should be segregated from incompatible materials, particularly strong oxidizers, in the satellite accumulation area to prevent dangerous reactions.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate. Each step is designed to minimize exposure and ensure regulatory compliance.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the following:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile), inspected for integrity before use.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.

Waste Segregation and Collection

Proper segregation at the point of generation is critical.

  • Solid Waste:

    • Collect unused or waste 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate powder in a dedicated, clearly labeled hazardous waste container.

    • This container must be made of a material compatible with the chemical (e.g., polyethylene) and have a secure, leak-proof lid.

    • Contaminated disposable items such as weigh boats, gloves, and paper towels should be collected in a separate, sealed plastic bag and placed in the solid hazardous waste container.[14]

  • Liquid Waste:

    • If the compound is in solution, collect it in a dedicated liquid hazardous waste container.

    • Do not mix this waste with other waste streams unless compatibility has been verified. Specifically, avoid mixing with strong oxidizing agents.

  • Empty Containers:

    • Since this compound is not classified as a P-listed acutely hazardous waste, the original container, once empty, can typically be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • Crucially, the rinsate from this cleaning process must be collected as hazardous liquid waste.

    • After rinsing and air-drying, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

Labeling and Storage

Accurate labeling is a cornerstone of safe waste management.

  • Labeling: As soon as the waste container is first used, affix a hazardous waste tag. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate".

    • The associated hazards (e.g., "Irritant").

    • The date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA should be in a well-ventilated area, away from ignition sources and incompatible materials.

    • Ensure the container is kept closed at all times, except when adding waste.

Final Disposal
  • Once the waste container is full or you are ready for a pickup, complete any institutional documentation required.

  • Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Emergency Procedures: Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area and remove all ignition sources.

  • Assess and Equip: If the spill is small and you are trained to handle it, don appropriate PPE.

  • Containment and Cleanup:

    • For a solid spill, carefully sweep or vacuum the material. Avoid creating dust. Place the collected material into a labeled hazardous waste container.

    • Use an inert absorbent material for liquid spills.

    • All materials used for cleanup (absorbent pads, gloves, etc.) must be disposed of as hazardous waste.[7]

  • Decontaminate: Clean the spill area with soap and water once the material has been removed.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate.

G cluster_0 Waste Generation cluster_1 Collection & Segregation cluster_2 Storage & Disposal start Generate Waste Containing 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate waste_type Determine Waste Type start->waste_type solid Solid Waste (Powder, Contaminated PPE) waste_type->solid Solid liquid Liquid Waste (Solutions, Rinsate) waste_type->liquid Liquid container Empty Original Container waste_type->container Empty Container solid_container Collect in Labeled Solid Hazardous Waste Bin solid->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Bin liquid->liquid_container rinse Triple-Rinse Container container->rinse storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage rinsate_coll Collect Rinsate as Liquid Hazardous Waste rinse->rinsate_coll non_haz Deface Label & Dispose as Non-Hazardous Waste rinse->non_haz rinsate_coll->liquid_container ehs_pickup Arrange Pickup by EHS or Licensed Waste Contractor storage->ehs_pickup

Sources

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